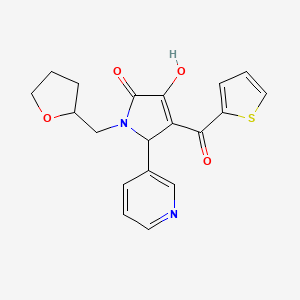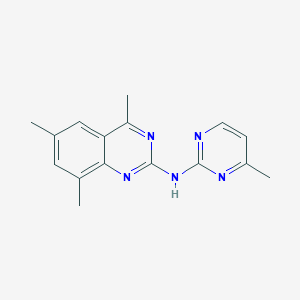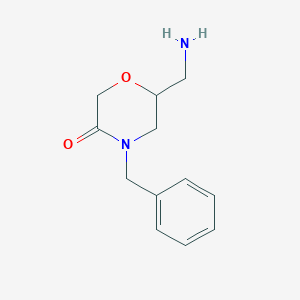
3-hydroxy-5-(3-pyridyl)-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydroxy-5-(3-pyridyl)-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, pyridyl, tetrahydrofuran, thienylcarbonyl, and pyrrolone moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-5-(3-pyridyl)-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Cyclization Reactions: Forming ring structures, such as the pyrrolone and tetrahydrofuran rings.
Functional Group Transformations: Introducing or modifying functional groups like hydroxyl and carbonyl groups.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Using specific catalysts to accelerate reactions.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Employing methods like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“3-hydroxy-5-(3-pyridyl)-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with pyridyl and thienyl groups are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In industry, these compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of “3-hydroxy-5-(3-pyridyl)-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-(3-pyridyl)-1-(tetrahydro-2-furanylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-hydroxy-1-(oxolan-2-ylmethyl)-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18N2O4S/c22-17(14-6-3-9-26-14)15-16(12-4-1-7-20-10-12)21(19(24)18(15)23)11-13-5-2-8-25-13/h1,3-4,6-7,9-10,13,16,23H,2,5,8,11H2 |
InChI Key |
SEAZCJBPBKSKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione](/img/structure/B14940491.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)

![4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940513.png)
![4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one](/img/structure/B14940517.png)
![N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14940523.png)
![7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940530.png)

![9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B14940541.png)
![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14940551.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
